Trimopam
Overview
Description
Trimopam, also known as Trimethoprim, is a synthetic antibacterial agent primarily used to treat bacterial infections. It is particularly effective against urinary tract infections, respiratory tract infections, and gastrointestinal infections. This compound works by inhibiting the bacterial enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleic acids and proteins in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimopam is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. This reaction yields this compound as the final product. The reaction conditions typically include the use of a solvent such as dimethylformamide and a base like sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The industrial production also includes purification steps such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Trimopam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Trimopam has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and drug resistance.
Biology: this compound is used in microbiological studies to understand bacterial growth and metabolism.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating various infections.
Industry: this compound is used in the pharmaceutical industry for the development of new antibacterial agents.
Mechanism of Action
Trimopam exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of nucleic acids and proteins. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing DNA and RNA, leading to bacterial cell death .
Comparison with Similar Compounds
Pyrimethamine: Another dihydrofolate reductase inhibitor used primarily as an antimalarial agent.
Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy and autoimmune diseases.
Sulfamethoxazole: Often combined with Trimopam to enhance its antibacterial activity.
Uniqueness: this compound is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections while having minimal effects on human cells. This specificity reduces the risk of side effects compared to other similar compounds .
Properties
IUPAC Name |
7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPHJSKVAZMKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860568 | |
Record name | 7,8-Dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20012-08-2 | |
Record name | Trimopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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